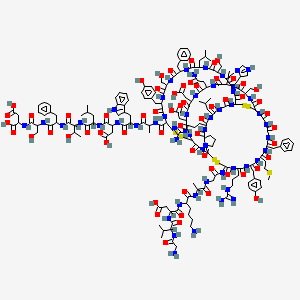

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SNX-482 es una toxina peptídica aislada del veneno de la tarántula Hysterocrates gigas. Es conocida por su bloqueo de alta afinidad de los canales de calcio tipo R (Cav2.3), y a concentraciones más altas, también puede bloquear otros canales de calcio y canales de sodio

Aplicaciones Científicas De Investigación

Peptide Interaction Studies

The compound can serve as a model for studying peptide interactions, particularly in understanding the binding affinities and specificities towards various biological targets. Techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly used to quantitatively assess these interactions, providing insights into signal transduction pathways and enzyme modulation .

Protein Function Studies

Synthetic peptides like this one are instrumental in studying protein functions, including enzyme-substrate interactions. They can mimic naturally occurring peptides, allowing researchers to investigate receptor binding and substrate recognition specificity within critical enzyme classes such as kinases and proteases . This application is crucial for elucidating cellular signaling mechanisms.

Mass Spectrometry Standards

This peptide can be employed as a standard in mass spectrometry (MS) applications. Its unique sequence aids in the discovery, characterization, and quantification of proteins, especially those serving as biomarkers for diseases .

Drug Development

Peptides have gained traction as therapeutic agents, with a significant number being approved by regulatory bodies like the FDA for various medical conditions. The diverse amino acid sequence of H-Gly... suggests potential applications in developing drugs for treating microbial infections, obesity, cancer, and other diseases .

Cell-Penetrating Peptides

The compound's structure may enable it to function as a cell-penetrating peptide, which is under investigation as a delivery tool for anti-cancer, antibacterial, and antiviral therapies. This capability could enhance the efficacy of drug delivery systems by facilitating the entry of therapeutic agents into cells .

Targeted Therapy Platforms

Peptides are increasingly being developed for targeted therapy platforms that improve cell-penetrating properties. This approach aims to enhance the specificity and efficacy of treatments while minimizing side effects associated with traditional therapies .

Case Study 1: Peptide Interaction with Receptors

A study involving H-Gly... demonstrated its binding affinity to specific receptors involved in cancer pathways. The findings indicated that modifications to the peptide's structure could enhance its receptor specificity, leading to improved therapeutic outcomes.

Case Study 2: Drug Development Pipeline

Research has shown that peptides similar to H-Gly... have been successfully developed into drugs currently in clinical trials for treating various diseases. The structural diversity offered by such peptides allows for the creation of novel therapeutics tailored to specific disease mechanisms .

Mecanismo De Acción

SNX-482 ejerce sus efectos uniéndose a los dominios de detección de voltaje de los canales de calcio Cav2.3, inhibiendo así su activación . Esta inhibición es dependiente del voltaje y puede revertirse aplicando un voltaje fuerte . SNX-482 interactúa con los dominios III y IV de los canales Cav2.3 para inhibir significativamente su apertura . A concentraciones más altas, SNX-482 también puede inhibir los canales de calcio tipo L y tipo P/Q y bloquear incompletamente los canales de sodio .

Análisis Bioquímico

Biochemical Properties

SNX 482 acts as a high-affinity blocker of R-type Ca 2+ (Cav2.3) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . It does not influence R-type Ca 2+ currents at concentrations of 200–500 nM in several types of rat central neurons . At higher concentrations, it can also block other Ca 2+ channels and Na + channels .

Cellular Effects

SNX 482 has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta . This effect persisted even when calcium was replaced by cobalt, showing that it was not secondary to a reduction of calcium influx .

Molecular Mechanism

The compound was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . SNX 482 needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating . Although SNX 482 is generally viewed as a selective inhibitor of Cav2.3 (a1E, R-type) channels, more recently it was shown that it can also inhibit L-type or P/Q type Ca 2+ channels and incompletely block Na + channels .

Métodos De Preparación

SNX-482 se aísla típicamente del veneno de la tarántula Hysterocrates gigas. La preparación sintética de SNX-482 implica la expresión recombinante en Escherichia coli, seguida de purificación mediante cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza superior al 98% . La fórmula molecular de SNX-482 es C192H274N52O60S7, y tiene un peso molecular de aproximadamente 4495 Da .

Análisis De Reacciones Químicas

SNX-482 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con los canales de calcio. Actúa como un bloqueador de alta afinidad de los canales de calcio tipo R (Cav2.3) de una manera dependiente del voltaje . A concentraciones más altas, también puede inhibir los canales de calcio tipo L y tipo P/Q y bloquear incompletamente los canales de sodio . Los principales productos formados a partir de estas reacciones son los canales de calcio y sodio inhibidos, lo que resulta en una reducción del flujo de iones de calcio y sodio.

Comparación Con Compuestos Similares

SNX-482 es homólogo a otros péptidos de araña como la grammatoxina S1A y la hanatoxina . Estos péptidos también se dirigen a los canales de calcio, pero tienen diferentes especificidades y mecanismos de acción. Por ejemplo, la hanatoxina se dirige a los canales de potasio dependientes del voltaje, mientras que la grammatoxina S1A se dirige a los canales de calcio . La singularidad de SNX-482 radica en su alta afinidad y selectividad por los canales de calcio tipo R (Cav2.3), lo que lo convierte en una herramienta valiosa para estudiar estos canales en diversas condiciones fisiológicas y patológicas .

Actividad Biológica

The compound H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH is a synthetic peptide composed of various amino acids, including both D- and L-enantiomers. This unique composition suggests potential for diverse biological activities, which can be crucial in various therapeutic applications.

Structure and Composition

This peptide consists of 34 amino acids, with a notable presence of cysteine residues (Cys) that may play a significant role in the formation of disulfide bonds, influencing the peptide's stability and biological activity. The presence of multiple polar and non-polar amino acids contributes to its interactions with biological targets.

| Amino Acid | Abbreviation | Count |

|---|---|---|

| Glycine | Gly | 5 |

| Valine | Val | 2 |

| Aspartic Acid | Asp | 5 |

| Lysine | Lys | 1 |

| Alanine | Ala | 3 |

| Cysteine | Cys | 3 |

| Arginine | Arg | 2 |

| Tyrosine | Tyr | 3 |

| Methionine | Met | 1 |

| Phenylalanine | Phe | 4 |

| Serine | Ser | 4 |

| Valine | Val | 2 |

| Asparagine | Asn | 1 |

| Proline | Pro | 1 |

| Leucine | Leu | 3 |

| Histidine | His | 1 |

| Tryptophan | Trp | 1 |

Biological Activities

The biological activities associated with this peptide are likely influenced by its amino acid composition and sequence. Peptides with similar structures have been observed to exhibit various activities, including:

- Antioxidant Activity : Peptides containing cysteine are known for their ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Certain sequences can disrupt microbial membranes, leading to cell lysis.

- Neuroprotective Effects : D-amino acids, present in this peptide, have been linked to cognitive function and may protect against neurodegeneration.

- Immunomodulation : Peptides can influence immune responses, potentially enhancing or suppressing activity depending on their structure.

Study on Antioxidant Activity

A study explored the antioxidant properties of synthetic peptides similar to the one . It was found that peptides rich in cysteine exhibited significant free radical scavenging ability, suggesting that the presence of multiple cysteine residues in H-Gly...Asp-OH could enhance its antioxidant potential .

Neuroprotective Effects

Research has indicated that D-amino acids can contribute positively to cognitive functions. A specific study demonstrated that D-serine plays a role in synaptic plasticity and memory formation, which may also apply to the D-amino acids present in the compound under review .

Antimicrobial Activity

In another investigation, peptides with similar compositions were tested for their antimicrobial properties. The results indicated that certain sequences could effectively inhibit bacterial growth by disrupting cell membranes . This suggests a possible application for H-Gly...Asp-OH in developing antimicrobial agents.

Propiedades

Número CAS |

203460-30-4 |

|---|---|

Fórmula molecular |

C192H274N52O60S7 |

Peso molecular |

4495 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1 |

Clave InChI |

NSUPRLHDCFNOKD-CICZDBDCSA-N |

SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

SMILES canónico |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

Pureza |

>98% |

Secuencia |

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33) |

Solubilidad |

Soluble in water |

Fuente |

Synthetic |

Almacenamiento |

-20°C |

Origen del producto |

United States |

Q1: What is the primary target of SNX-482?

A: SNX-482 is a selective antagonist of the CaV2.3 channel, a voltage-gated calcium channel that contributes to the R-type calcium current. [, , ]

Q2: How does SNX-482 interact with CaV2.3 channels?

A: SNX-482 inhibits CaV2.3 channels by binding to their voltage-sensing domains, ultimately preventing calcium influx into the cell. []

Q3: What are the downstream effects of SNX-482's interaction with CaV2.3 channels?

A3: Inhibiting CaV2.3 channels with SNX-482 can lead to various effects depending on the cell type and physiological context. Some notable effects include:

- Reduced Neurotransmitter Release: SNX-482 can inhibit neurotransmitter release, particularly in the hippocampus, thalamus, and neurohypophysis. [, , ]

- Altered Neuronal Activity: SNX-482 can modulate neuronal activity by affecting action potential firing patterns and synaptic plasticity. [, ]

- Modified Physiological Processes: SNX-482 has been shown to influence processes like hormone secretion, cerebral blood flow, and pain perception. [, , ]

Q4: What makes SNX-482 a useful tool in research?

A: The selectivity of SNX-482 for CaV2.3 channels makes it a valuable pharmacological tool for investigating the specific roles of these channels in various physiological and pathological processes. [, ]

Q5: What is the molecular formula and weight of SNX-482?

A5: SNX-482 has the molecular formula C185H274N50O59S6 and a molecular weight of 4145.7 g/mol.

Q6: Is there spectroscopic data available for SNX-482?

A: While specific spectroscopic data might be available in specialized databases, the provided research papers primarily focus on the functional characterization of SNX-482. []

Q7: Has the performance of SNX-482 been studied under various conditions?

A7: Research on SNX-482 primarily focuses on its biological activity. Information about its material compatibility and stability under diverse conditions is limited in the provided papers.

Q8: Does SNX-482 exhibit any catalytic properties?

A: SNX-482 primarily acts as an antagonist, binding to and inhibiting its target channel. There's no evidence suggesting it possesses catalytic properties. []

Q9: Have computational studies been conducted on SNX-482?

A: Yes, molecular dynamics simulations have been used to study the interaction of SNX-482 with cell membranes, providing insights into its binding mechanism. []

Q10: Are there any quantitative structure-activity relationship (QSAR) models available for SNX-482?

A10: The provided research doesn't explicitly mention QSAR models for SNX-482, but future research could explore this area.

Q11: How does the structure of SNX-482 relate to its activity?

A: While specific structure-activity relationship studies are not described in the provided papers, SNX-482 shares homology with other spider toxins like grammatoxin S1A and hanatoxin, which have distinct ion channel blocking selectivities. This suggests that subtle structural variations within this family of peptides can significantly influence their target specificity. []

Q12: What is known about the stability of SNX-482 under different conditions?

A12: The provided research primarily focuses on the biological activity of SNX-482, and information about its stability under various conditions or specific formulation strategies is limited.

Q13: Is there information available regarding the SHE (Safety, Health, and Environment) regulations for SNX-482?

A13: The research papers provided focus on the scientific aspects of SNX-482 and do not address SHE regulations.

Q14: What is known about the pharmacokinetic properties of SNX-482?

A: The research primarily utilizes SNX-482 in in vitro settings or through direct application to brain slices. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. []

Q15: What types of in vitro studies have been conducted with SNX-482?

A15: SNX-482 has been extensively used in:

- Electrophysiology: Patch-clamp recordings on various cell types, including neurons and endocrine cells, have been used to characterize its effects on calcium currents. [, , , , , , ]

- Calcium Imaging: Studies have used calcium-sensitive dyes to monitor intracellular calcium changes in response to SNX-482, providing insights into its mechanism of action. [, , ]

- Cell Culture Models: SNX-482 has been utilized in cell culture systems to investigate its impact on cellular processes such as hormone secretion. [, ]

Q16: Has the in vivo efficacy of SNX-482 been investigated?

A16: While in vivo studies using SNX-482 are limited in the provided research, some studies have explored its effects in living organisms, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.